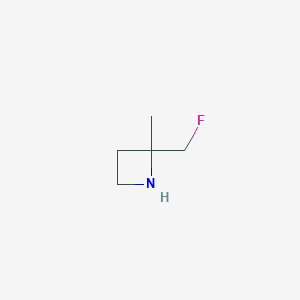

2-(Fluoromethyl)-2-methylazetidine

CAS No.:

Cat. No.: VC17454410

Molecular Formula: C5H10FN

Molecular Weight: 103.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10FN |

|---|---|

| Molecular Weight | 103.14 g/mol |

| IUPAC Name | 2-(fluoromethyl)-2-methylazetidine |

| Standard InChI | InChI=1S/C5H10FN/c1-5(4-6)2-3-7-5/h7H,2-4H2,1H3 |

| Standard InChI Key | JWBBAVZREINZDR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN1)CF |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

2-(Fluoromethyl)-2-methylazetidine (C₅H₁₀FN) features a saturated four-membered azetidine ring with two substituents at the 2-position: a fluoromethyl group (-CH₂F) and a methyl group (-CH₃). The strain inherent to the azetidine ring influences its reactivity and conformational flexibility, while the electron-withdrawing fluorine atom modulates electronic properties .

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀FN |

| Molecular Weight | 103.14 g/mol |

| CAS Number | Not publicly available |

| Density | ~1.1 g/cm³ (estimated) |

| Boiling Point | ~150–160°C (estimated) |

Estimates derived from analogous fluorinated azetidines .

Stereochemical Considerations

Synthesis and Manufacturing

General Azetidine Synthesis Strategies

Azetidine derivatives are typically synthesized via ring-closing reactions or functionalization of preformed azetidine rings. A notable method involves the hydrolysis of protected intermediates, as seen in the synthesis of N-t-butyl-O-trimethylsilylazetidine . For example:

-

Silyl Ether Hydrolysis: Acidic hydrolysis of silyl-protected azetidines yields free amines .

-

Alkylation: Introducing substituents via alkylating agents, such as mesylates, under basic conditions .

Proposed Route for 2-(Fluoromethyl)-2-methylazetidine

A plausible synthesis could involve:

-

Ring Formation: Cyclization of 3-amino-1-fluoropropanol derivatives.

-

Double Alkylation: Sequential alkylation at the 2-position using fluoromethyl and methyl groups.

-

Purification: Chromatography or distillation to isolate the target compound .

Challenges:

-

Ring Strain: The azetidine ring’s instability necessitates mild reaction conditions.

-

Fluorine Reactivity: Fluoromethyl groups may require protective strategies to prevent undesired side reactions .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Likely stable up to 150°C, similar to 3-fluoro-2-methylazetidine .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the polar C-F bond .

-

Acid/Base Behavior: The secondary amine (pKa ~10–11) can protonate under acidic conditions, influencing solubility and reactivity .

Spectroscopic Data

-

¹H NMR: Expected signals at δ 3.5–4.0 ppm (azetidine CH₂), δ 1.5 ppm (methyl), and δ 4.5–5.0 ppm (fluoromethyl) .

-

¹⁹F NMR: A singlet near δ -200 ppm, typical for aliphatic C-F bonds .

Applications in Medicinal Chemistry

Role in Drug Design

Azetidine derivatives are prized for their:

-

Conformational Restriction: Enhances target binding selectivity.

-

Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life .

Case Study: Sazetidine-A Analogs

Sazetidine-A, a potent α4β2 nicotinic receptor modulator, incorporates a 2-methylazetidine moiety. Structural analogs with fluorinated substituents, such as 2-(fluoromethyl) groups, are explored to improve pharmacokinetics . For example:

-

Compound (S)-9: A 2-methylpyridine derivative with high α4β2 affinity (Kᵢ = 12 nM) .

-

Impact of Fluorine: Fluorine’s electronegativity and steric effects optimize receptor interactions .

Future Research Directions

Synthetic Optimization

-

Catalytic Asymmetric Synthesis: Enantioselective routes to access stereochemically pure variants .

-

Flow Chemistry: Improved yield and safety through continuous processing .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume